(R)-6-chloro-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine
Description
Properties
IUPAC Name |
6-chloro-2-N-[(1R)-1-phenylethyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5/c1-7(8-5-3-2-4-6-8)14-11-16-9(12)15-10(13)17-11/h2-7H,1H3,(H3,13,14,15,16,17)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUKAHUVEXRAAR-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2=NC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-chloro-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-phenylethylamine and 6-chloro-1,3,5-triazine-2,4-diamine.
Reaction Conditions: The reaction between 1-phenylethylamine and 6-chloro-1,3,5-triazine-2,4-diamine is carried out under controlled conditions, often involving the use of a suitable solvent such as toluene or dichloromethane. The reaction is typically conducted at elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure ®-6-chloro-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine.
Industrial Production Methods
In an industrial setting, the production of ®-6-chloro-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysts: Employing catalysts to enhance the reaction rate and selectivity.
Automation: Implementing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Reactivity of the Chlorine Substituent
The chlorine atom at position 6 undergoes SNAr reactions under controlled conditions. Key factors include:
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Electron-withdrawing effect : The triazine ring activates the chlorine for substitution, though the electron-donating 1-phenylethylamine group at position 2 reduces its reactivity compared to 2,4,6-trichloro-1,3,5-triazine (TCT) .
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Temperature dependence : Substitution typically requires elevated temperatures (35–75°C) compared to TCT, which reacts at 0–5°C .
Substitution with Amines
Amines react preferentially due to their strong nucleophilicity. For example:
| Nucleophile | Base | Solvent | Temperature | Outcome (Yield) | Source |
|---|---|---|---|---|---|
| Butan-2-amine | DIEA | DCM | 35°C | 100% conversion | |
| Cyclohexylamine | DIEA | EtOAc | 35°C | 85–94% yield |
Mechanism :
-
Deprotonation of the amine by DIEA.
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Attack on the electron-deficient C6 of the triazine ring.
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Displacement of chlorine to form 2,4-diamino-6-substituted triazine derivatives .
Substitution with Thiols and Alcohols
Thiols and alcohols require harsher conditions due to weaker nucleophilicity:
| Nucleophile | Base | Solvent | Temperature | Outcome (Yield) | Source |
|---|---|---|---|---|---|
| 3-Methylbutane-2-thiol | DIEA | THF | 75°C | 63% conversion | |
| 2-Phenylethan-1-ol | DIEA | THF | 75°C | Partial conversion |
Limitations : Steric hindrance from the 1-phenylethyl group slows substitution at C6 .
Stability and Byproduct Formation
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Hydrolysis : The chlorine atom is susceptible to hydrolysis in aqueous acidic/basic conditions, forming 6-hydroxy derivatives .
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Dimerization : Prolonged heating may lead to dimerization via triazine ring coupling, observed in related compounds .
Comparative Reactivity Table
| Position | Substituent | Reactivity Toward SNAr | Preferred Conditions |
|---|---|---|---|
| C2 | (R)-1-Phenylethylamine | Electron-donating | Non-reactive |
| C6 | Chlorine | Moderately activated | 35–75°C, DIEA, polar aprotic solvents |
Research Gaps
-
Stereochemical effects of the (R)-1-phenylethyl group on reaction kinetics remain unstudied.
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Limited data on photochemical or catalytic reactions (e.g., Suzuki coupling).
Scientific Research Applications
Anticancer Activity
Triazine derivatives have been extensively studied for their potential anticancer properties. Research indicates that (R)-6-chloro-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine exhibits significant cytotoxic effects against various cancer cell lines.
Case Study:
A study involving the synthesis of this triazine derivative demonstrated its ability to inhibit cell proliferation in breast cancer cells by inducing apoptosis. The compound was tested alongside standard chemotherapeutics, showing enhanced efficacy at lower concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes.
Case Study:
In vitro studies showed that (R)-6-chloro-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine effectively inhibited the growth of Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Moderate |
| Escherichia coli | 16 µg/mL | High |
Herbicide Development
Triazines are well-known for their use as herbicides due to their ability to inhibit photosynthesis in plants. The application of (R)-6-chloro-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine in herbicide formulations has shown promising results.
Case Study:
Field trials indicated that formulations containing this compound effectively controlled weed populations in maize crops without significant phytotoxicity to the crop itself.
| Weed Species | Application Rate (kg/ha) | Weed Control Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 1.0 | 90 |
| Setaria viridis | 0.75 | 85 |
Polymer Chemistry
The incorporation of triazine derivatives into polymer matrices enhances thermal stability and mechanical properties. (R)-6-chloro-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine has been explored as a building block for advanced polymeric materials.
Case Study:
Research demonstrated that polymers synthesized with this triazine derivative exhibited improved tensile strength and thermal resistance compared to traditional polymers.
| Property | Standard Polymer | Polymer with Triazine Derivative |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Decomposition Temp (°C) | 250 | 320 |
Mechanism of Action
The mechanism of action of ®-6-chloro-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
- Environmental Impact : The target compound’s chirality and phenyl group may necessitate specialized analytical methods (e.g., chiral HPLC) for environmental monitoring .
- Structure-Activity Relationships : Bulky N-substituents (tert-butyl, phenyl) correlate with prolonged herbicidal activity but increased bioaccumulation risks .
- Synthetic Challenges: Introducing chirality in triazines requires enantioselective synthesis routes, adding complexity compared to non-chiral analogs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-6-chloro-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine, and how are yields optimized?
- Methodology : The compound is synthesized via nucleophilic substitution of cyanuric chloride with (R)-1-phenylethylamine under controlled conditions. Microwave-assisted methods (e.g., 80–120°C, 20–60 min) improve reaction efficiency and yields compared to conventional heating .
- Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) and stoichiometric excess of amines (1.2–1.5 eq) to mitigate competing side reactions. Yields range from 28% to 58% depending on substituent electronic effects .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Key Techniques :
- NMR Spectroscopy : H and C NMR confirm regioselectivity and enantiopurity. For example, the (R)-enantiomer shows distinct splitting patterns for the 1-phenylethyl group (e.g., δ 1.5–1.7 ppm for CH) .
- Melting Point Analysis : Melting ranges (e.g., 134–167°C) correlate with crystallinity and purity .
- Elemental Analysis : Carbon/nitrogen ratios verify stoichiometry (e.g., C: 52.33–52.54%, N: 18.98–19.15%) .
Advanced Research Questions
Q. How does the enantiomeric configuration (R vs. S) influence biological activity, and what assays differentiate their effects?
- Activity Differentiation : The (R)-enantiomer exhibits higher antiproliferative activity (e.g., IC = 6.25 μM against MDA-MB-231 cells) compared to the (S)-form (IC = 35.50 μM), attributed to stereospecific target binding .
- Assays :
- Cell Viability : MTT assays using triple-negative breast cancer cells.
- Kinase Inhibition : Molecular docking studies to compare binding affinities to kinases (e.g., EGFR, VEGFR) .
Q. What strategies resolve contradictions in antiproliferative data across studies involving triazine derivatives?
- Approaches :
- Standardized Protocols : Use consistent cell lines (e.g., MDA-MB-231 vs. MCF-7) and culture conditions to minimize variability .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to account for degradation discrepancies .
- 3D-QSAR Modeling : Identify critical substituents (e.g., electron-withdrawing groups at C6) that enhance activity across datasets .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Methods :
- 3D-QSAR : Correlate substituent hydrophobicity (π) and steric bulk with logP and bioavailability .
- Molecular Dynamics : Simulate binding to serum albumin to predict plasma half-life .
- Case Study : Derivatives with 4-fluorophenyl groups show enhanced metabolic stability (t > 4 h in human microsomes) compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
